2-(Tert-butoxy)-4-cyclopropoxy-1-nitrobenzene
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Overview
Description
2-(Tert-butoxy)-4-cyclopropoxy-1-nitrobenzene is an organic compound characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl alcohol and cyclopropyl alcohol as starting materials, which are reacted with a nitrobenzene derivative under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-4-cyclopropoxy-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2-(Tert-butoxy)-4-cyclopropoxy-1-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-4-cyclopropoxy-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the tert-butoxy and cyclopropoxy groups can influence the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butoxy)-4-methoxy-1-nitrobenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-(Tert-butoxy)-4-ethoxy-1-nitrobenzene: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
Uniqueness
2-(Tert-butoxy)-4-cyclopropoxy-1-nitrobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds.
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-1-nitrobenzene |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12-8-10(17-9-4-5-9)6-7-11(12)14(15)16/h6-9H,4-5H2,1-3H3 |
InChI Key |
IKQJQPCCFNXOEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
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